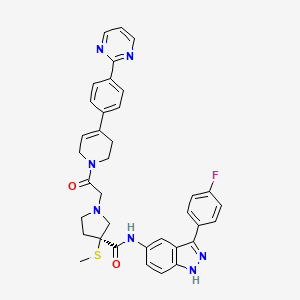
C42H56N4O7S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical formula C42H56N4O7S2 Cenicriviroc Mesylate . It is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in the inflammatory response and HIV infection. This compound has shown significant potential in the treatment of HIV-1 and HIV-2 infections due to its anti-inflammatory and anti-infection properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cenicriviroc Mesylate involves multiple steps, starting from the appropriate benzazocine and imidazole derivatives. The key steps include:
Formation of the benzazocine core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the sulfinyl group: This step typically involves the oxidation of a thioether intermediate using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the imidazole derivative: This step is achieved through a nucleophilic substitution reaction, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Cenicriviroc Mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Cenicriviroc Mesylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of dual CCR2/CCR5 antagonists.
Biology: Investigated for its role in modulating the immune response and inflammation.
Medicine: Explored as a potential therapeutic agent for HIV-1 and HIV-2 infections, as well as other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting chemokine receptors.
Mecanismo De Acción
Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .
Comparación Con Compuestos Similares
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Vicriviroc: A CCR5 antagonist with similar properties.
Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but was discontinued due to safety concerns.
Comparison:
Propiedades
Fórmula molecular |
C42H56N4O7S2 |
|---|---|
Peso molecular |
793.1 g/mol |
Nombre IUPAC |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1 |
Clave InChI |
IXPBPUPDRDCRSY-FKNYUYHKSA-N |
SMILES isomérico |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
SMILES canónico |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
![Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B12432224.png)




![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
